molecular formula C12H12O5 B12899788 Dimethyl 4,7-dihydro-2-benzofuran-5,6-dicarboxylate CAS No. 132869-46-6

Dimethyl 4,7-dihydro-2-benzofuran-5,6-dicarboxylate

Cat. No.: B12899788
CAS No.: 132869-46-6
M. Wt: 236.22 g/mol
InChI Key: LRIDPYRXKNNUKT-UHFFFAOYSA-N
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Description

Dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate is an organic compound belonging to the class of isobenzofurans This compound is characterized by its unique structure, which includes a dihydroisobenzofuran core with two ester groups at the 5 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the isobenzofuran core. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process .

Industrial Production Methods

On an industrial scale, the production of dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted isobenzofuran derivatives .

Scientific Research Applications

Dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, leading to the formation of active intermediates or products that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Dihydroxy-5-methoxy-7-methylphthalide
  • 4,5,6-Trihydroxy-7-methyl-1,3-dihydroisobenzofuran
  • 4,6-Dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran
  • 4,5,6-Trihydroxy-7-methylphthalide

Uniqueness

Dimethyl 4,7-dihydroisobenzofuran-5,6-dicarboxylate is unique due to its specific ester functional groups and the dihydroisobenzofuran core. This structure imparts distinct reactivity and properties compared to other similar compounds.

Biological Activity

Dimethyl 4,7-dihydro-2-benzofuran-5,6-dicarboxylate (DBDC) is an organic compound recognized for its potential biological activities, particularly in the realms of antimicrobial and antioxidant properties. This article presents a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

PropertyValue
CAS Number 132869-46-6
Molecular Formula C12H12O5
Molecular Weight 236.22 g/mol
IUPAC Name This compound
InChI Key LRIDPYRXKNNUKT-UHFFFAOYSA-N

Synthesis

DBDC can be synthesized through several methods, including:

  • Diels-Alder Reaction : A common synthetic route involves the cyclization of diene and dienophile under controlled conditions to form the isobenzofuran core.
  • Continuous Flow Reactors : For industrial production, continuous flow reactors are utilized to maintain consistent quality and yield.

Antimicrobial Properties

Research indicates that DBDC exhibits significant antimicrobial activity. In a study evaluating various derivatives of benzofuran compounds, DBDC showed promising results against specific strains of bacteria and fungi:

  • Candida albicans : Some derivatives demonstrated activity against this yeast at concentrations up to 512 mg/L, with notable efficacy observed in compounds structurally similar to DBDC .

Antioxidant Activity

DBDC has been studied for its antioxidant properties, which are essential in mitigating oxidative stress in biological systems. The compound's structure allows it to act as a free radical scavenger, potentially contributing to its therapeutic effects.

The biological effects of DBDC are mediated through its interaction with various molecular targets. Its ability to undergo chemical reactions leads to the formation of active intermediates that exert biological effects. The exact pathways involved are still under investigation but may include:

  • Interference with bacterial cell wall synthesis
  • Scavenging free radicals
  • Modulation of enzymatic activities related to oxidative stress

Case Studies and Research Findings

  • Antimicrobial Study : A series of benzofuran derivatives were tested for antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Candida albicans. DBDC derivatives exhibited varying degrees of activity, with some showing significant inhibition at higher concentrations .
  • Cytotoxicity Assessment : In cytotoxicity assays involving K562 and HeLa cell lines, certain derivatives showed low cytotoxic effects, indicating a need for further optimization to enhance their anticancer potential .
  • Comparative Analysis : DBDC was compared with other benzofuran derivatives regarding their biological activities. While some compounds showed higher antimicrobial potency, DBDC maintained a unique profile due to its structural characteristics .

Properties

CAS No.

132869-46-6

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

dimethyl 4,7-dihydro-2-benzofuran-5,6-dicarboxylate

InChI

InChI=1S/C12H12O5/c1-15-11(13)9-3-7-5-17-6-8(7)4-10(9)12(14)16-2/h5-6H,3-4H2,1-2H3

InChI Key

LRIDPYRXKNNUKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CC2=COC=C2C1)C(=O)OC

Origin of Product

United States

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